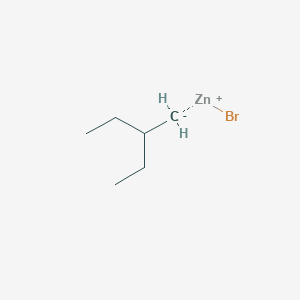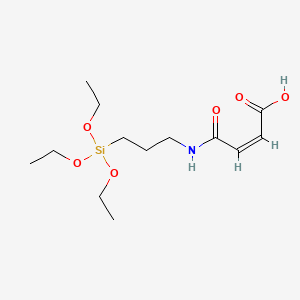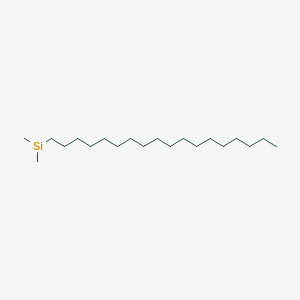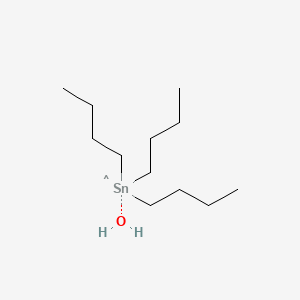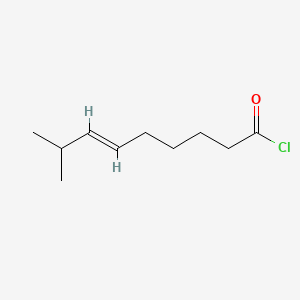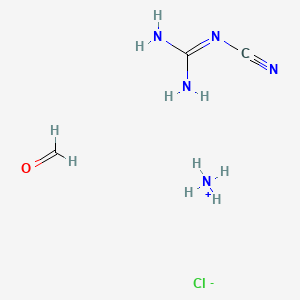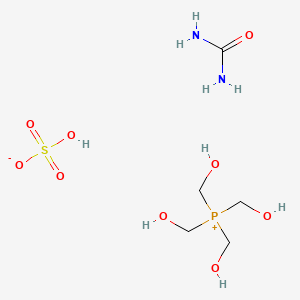
(S)-2-氨基-2-(4-溴苯基)乙酸
描述
(S)-2-Amino-2-(4-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-2-(4-bromophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(4-bromophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学研究
“(S)-2-氨基-2-(4-溴苯基)乙酸”是一种化学化合物,其分子式为C8H7BrO2 。由于其独特的性质,它被用于化学研究。 它的熔点为112°C至114°C ,在水中微溶 。 它也易溶于乙醇、乙醚和碳 。
有机合成
该化合物在有机合成中起着重要作用。 它被用作从污泥样品中提取具有1-4个乙氧基的壬基酚聚乙氧基羧酸酯的标准品 。
生长抑制物质
4-溴苯乙酸在结构上与“(S)-2-氨基-2-(4-溴苯基)乙酸”相似,已知是一种生长抑制物质 。这表明“(S)-2-氨基-2-(4-溴苯基)乙酸”可能在生物学研究中也具有潜在应用,特别是在与生长抑制相关的研究中。
安全与操作
在安全与操作方面,该化合物被归类为GHS信号词:警告。 它会导致皮肤刺激、严重眼部刺激,并可能导致呼吸道刺激 。 因此,在研究应用中务必小心操作该化合物,确保使用防护手套、服装和眼/面部防护 。
材料科学
该化合物独特的物理和化学性质,如其晶体粉末形式 及其溶解性特征 ,表明其在材料科学中具有潜在应用。它可用于开发新材料或研究材料特性。
作用机制
Target of Action
It is known that similar compounds, such as 4-bromophenylacetic acid, have been identified as inhibitors of phosphatase . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolism.
Mode of Action
It can be inferred from the related compound, 4-bromophenylacetic acid, that it may interact with its targets, such as phosphatases, and inhibit their activity . This inhibition could lead to changes in the phosphorylation state of various proteins, affecting cellular processes.
Result of Action
Based on its potential role as a phosphatase inhibitor, it could lead to changes in the phosphorylation state of various proteins, affecting cellular processes such as signal transduction, metabolism, and cell growth and differentiation .
生化分析
Biochemical Properties
(S)-2-Amino-2-(4-bromophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid . This interaction suggests that (S)-2-Amino-2-(4-bromophenyl)acetic acid may influence amino acid metabolism and protein synthesis.
Cellular Effects
The effects of (S)-2-Amino-2-(4-bromophenyl)acetic acid on cellular processes are diverse. It has been reported to cause depolarization of the transmembrane potential difference in tobacco protoplasts This indicates that (S)-2-Amino-2-(4-bromophenyl)acetic acid can influence cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, (S)-2-Amino-2-(4-bromophenyl)acetic acid exerts its effects through various mechanisms. It can form hydrazone derivatives by reacting with aldehydes, which may further interact with biomolecules . The compound’s ability to conjugate with aspartic acid also highlights its role in modifying amino acid pathways . These interactions can lead to enzyme inhibition or activation, affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (S)-2-Amino-2-(4-bromophenyl)acetic acid are crucial for its long-term effects on cellular function. Studies have shown that the compound can be synthesized and isolated through various methods, ensuring its stability for experimental use
Metabolic Pathways
(S)-2-Amino-2-(4-bromophenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conjugation with other amino acids, such as aspartic acid . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-2-Amino-2-(4-bromophenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
(S)-2-Amino-2-(4-bromophenyl)acetic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
属性
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426155 | |
| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848188-26-1 | |
| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


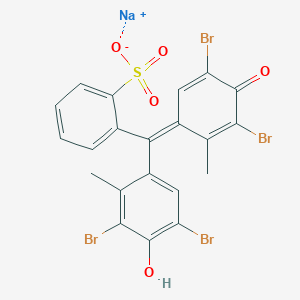

![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)


